2-(4-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a pyrimidinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Synthesis of the pyrimidinyl intermediate: This involves the cyclization of appropriate precursors to form the pyrimidine ring.
Coupling of intermediates: The chlorophenyl and pyrimidinyl intermediates are coupled through an acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyrimidinyl groups.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidinyl ring.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide: can be compared with other acetamides or pyrimidinyl derivatives.
Unique Features: The presence of both a chlorophenyl and a cyclopropyl group may confer unique chemical and biological properties, such as increased stability or specific binding affinity.
List of Similar Compounds
- N-(4-chlorophenyl)-2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 2-(4-chlorophenyl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
- 2-(4-bromophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-5-1-12(2-6-14)9-16(22)19-7-8-21-11-20-15(10-17(21)23)13-3-4-13/h1-2,5-6,10-11,13H,3-4,7-9H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDBXTSSPXKXDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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